molecular formula C13H20N4O4S2 B2595948 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893354-20-6

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2595948
CAS RN: 893354-20-6
M. Wt: 360.45
InChI Key: MYUMVPVDFHYVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a chemical compound used in scientific research for its unique properties. This compound has gained attention in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has indicated that analogs of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been synthesized and evaluated for their potential as glutaminase inhibitors. These compounds are being explored for their therapeutic potential in cancer treatment due to their ability to inhibit the growth of tumor cells by targeting glutaminase, an enzyme critical for cancer cell metabolism. For instance, a study by Shukla et al. (2012) demonstrated that certain BPTES analogs retain the potency of BPTES while offering improved drug-like properties, such as better solubility, which could be advantageous in developing more effective cancer therapeutics (Shukla et al., 2012).

Insecticidal Assessment

Compounds incorporating the 1,3,4-thiadiazole moiety, closely related to Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, have been synthesized and evaluated for their insecticidal properties. A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including thiadiazole derivatives, for their potential use against agricultural pests such as the cotton leafworm, Spodoptera littoralis. The research highlights the versatility of thiadiazole compounds in generating new chemical entities with potential insecticidal activities (Fadda et al., 2017).

Antimicrobial and Surface Activity

Another area of research involves the synthesis of polyfunctionally substituted heterocyclic compounds derived from Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate and similar structures. These compounds have been studied for their antimicrobial properties and surface activity. For instance, El-Sayed et al. (2015) synthesized derivatives with various heterocyclic rings, demonstrating their potential as nonionic surface active agents with antimicrobial properties. This research suggests that such compounds could have applications in developing antimicrobial agents or surfactants with specific properties (El-Sayed et al., 2015).

properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S2/c1-5-21-9(19)6-14-8(18)7-22-12-17-16-11(23-12)15-10(20)13(2,3)4/h5-7H2,1-4H3,(H,14,18)(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMVPVDFHYVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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